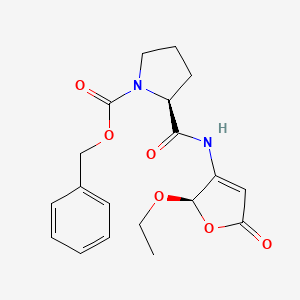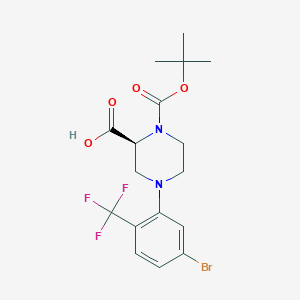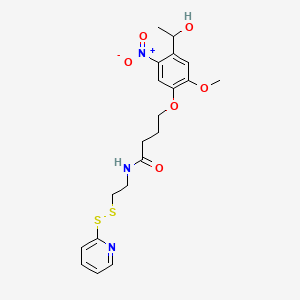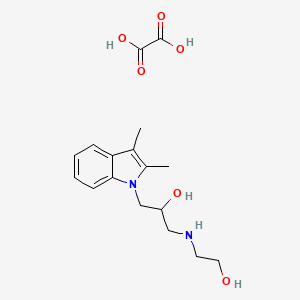![molecular formula C6H11NO2 B13727551 endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)
endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system, such as a rhodium (II) complex and a chiral Lewis acid . This method allows for high diastereo- and enantioselectivities, producing the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: Lacks the hydroxyl and oxa functionalities, leading to different chemical properties and reactivity.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure but lacks the nitrogen atom, resulting in distinct biological activities.
Tropane Alkaloids: A broader class of compounds with similar bicyclic structures but varying functional groups, leading to diverse pharmacological profiles.
This compound stands out due to its unique combination of oxygen and nitrogen atoms in the bicyclic framework, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(1S,5S,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
TWEISKJFQUHRBG-HCWXCVPCSA-N |
Isomerische SMILES |
C1[C@H]2CO[C@H]([C@@H]2O)CN1 |
Kanonische SMILES |
C1C2COC(C2O)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


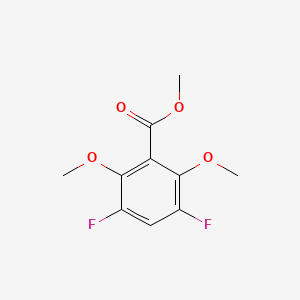

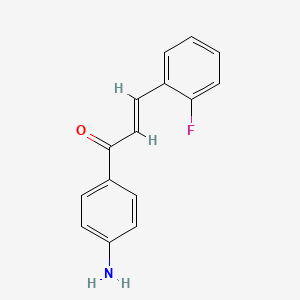
![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)

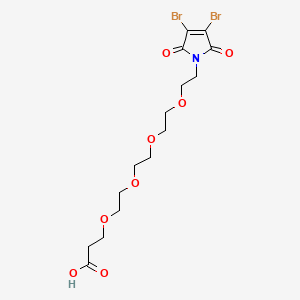

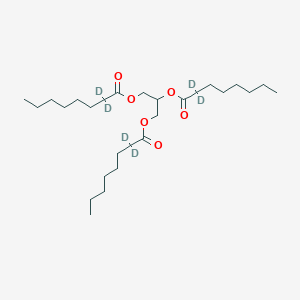
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
